Tri-sec-butylborohydrure de lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium Tri-sec-butylborohydride is a powerful and highly stereoselective reducing agent used in organic synthesis. It is known for its ability to reduce various functional groups with high regio- and stereoselectivity. The compound is typically available as a solution in tetrahydrofuran (THF) and is widely used in both academic and industrial settings for its unique properties.

Applications De Recherche Scientifique

Lithium Tri-sec-butylborohydride has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Lithium Tri-sec-butylborohydride, also known as Lithium tri-sec-butylhydroborate, is a powerful and highly stereoselective reducing agent . It primarily targets carbonyl compounds, such as ketones and aldehydes, and acts on them to induce reduction . It also targets other functional groups like enones, acrylonitrile derivatives, and double bonds .

Mode of Action

Lithium Tri-sec-butylborohydride interacts with its targets by donating a hydride ion (H-) to the carbonyl carbon of the target molecule . This interaction results in the reduction of the carbonyl group to an alcohol . The steric bulk of the sec-butyl groups on the boron atom in Lithium Tri-sec-butylborohydride allows for high stereoselectivity in these reduction reactions .

Biochemical Pathways

The action of Lithium Tri-sec-butylborohydride affects various biochemical pathways. It has been used for the diastereoselective reduction of ketones to give alcohols . It also participates in the selective 1,4-reduction of enones by conjugate addition of hydride to afford ketones or alcohols . Furthermore, it is involved in the conjugate reduction of exocyclic acrylonitrile derivatives .

Pharmacokinetics

It is known that this compound is sensitive to air and water , which could impact its bioavailability. It is typically used in solution form, such as in tetrahydrofuran , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The molecular and cellular effects of Lithium Tri-sec-butylborohydride’s action primarily involve the reduction of carbonyl groups to alcohols . This can lead to significant changes in the structure and function of the target molecules. For example, the reduction of a ketone to an alcohol can alter the polarity, reactivity, and biological activity of the molecule.

Action Environment

The action, efficacy, and stability of Lithium Tri-sec-butylborohydride are influenced by environmental factors. It is sensitive to air and water , and its reactivity can be affected by the solvent in which it is used . It is typically used in an inert atmosphere to prevent reaction with air or moisture . Additionally, it is usually stored in a cool place to maintain its stability .

Analyse Biochimique

Biochemical Properties

Lithium tri-sec-butylhydroborate plays a crucial role in biochemical reactions as a reducing agent. It interacts with various enzymes, proteins, and other biomolecules to facilitate reduction reactions. For instance, it is used in the enantioselective synthesis of amino acids via the reduction of N-tert-butanesulfinyl ketimine esters . The compound’s high stereoselectivity makes it valuable in diastereoselective reduction reactions, hydride reduction of Danishefsky pyranones, and asymmetric reductive aldol reactions of enones with alkoxy aldehydes . These interactions are primarily based on the compound’s ability to donate hydride ions to specific substrates, leading to the formation of reduced products.

Cellular Effects

Lithium tri-sec-butylhydroborate influences various cellular processes by acting as a reducing agent. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to reduce ketones to alcohols and perform selective reductions can impact metabolic pathways and enzyme activities within cells . For example, the reduction of enones and acrylonitrile derivatives can alter the availability of these compounds for further biochemical reactions, thereby influencing cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of lithium tri-sec-butylhydroborate involves its action as a hydride donor. The compound donates hydride ions to specific substrates, leading to their reduction. This process involves the formation of a complex between lithium tri-sec-butylhydroborate and the substrate, followed by the transfer of a hydride ion from the borohydride to the substrate . This mechanism is highly stereoselective, allowing for the selective reduction of specific functional groups within a molecule. The compound’s ability to form stable complexes with substrates and donate hydride ions is key to its effectiveness as a reducing agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium tri-sec-butylhydroborate can change over time due to its stability and degradation. The compound is typically used as a solution in tetrahydrofuran (THF), which helps maintain its stability . Over time, the compound may degrade, leading to a decrease in its reducing ability. Long-term studies in vitro and in vivo have shown that the compound’s effectiveness can diminish over time, impacting its ability to reduce substrates effectively. Additionally, the compound’s stability can be influenced by factors such as temperature, light, and moisture.

Dosage Effects in Animal Models

The effects of lithium tri-sec-butylhydroborate vary with different dosages in animal models. At low doses, the compound can effectively reduce specific substrates without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

Lithium tri-sec-butylhydroborate is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors involved in reduction reactions, such as ketoreductases and dehydrogenases . The compound’s ability to donate hydride ions makes it a key player in metabolic pathways that involve the reduction of ketones, enones, and other substrates. These interactions can influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

Within cells and tissues, lithium tri-sec-butylhydroborate is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in THF allows it to be readily taken up by cells, where it can interact with specific transporters and binding proteins to facilitate its distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, impacting its overall effectiveness as a reducing agent.

Subcellular Localization

The subcellular localization of lithium tri-sec-butylhydroborate is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its reducing effects . For example, the compound may be localized to the cytoplasm or mitochondria, where it can interact with specific enzymes and substrates involved in reduction reactions. These interactions can impact the compound’s activity and function within different cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of lithium tri-sec-butylhydroborate involves the reaction of tri-sec-butylborane with lithium aluminum hydride in tetrahydrofuran. The process is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and high yield .

Industrial Production Methods

In an industrial setting, the preparation method involves mixing bromoisobutane with anhydrous ether to prepare a bromoisobutane ether solution. Magnesium powder, boron trifluoride, and anhydrous ether are added to a container and stirred. The bromoisobutane ether solution is then added slowly, and the mixture is allowed to react. The resulting tri-sec-butylboron is dissolved in a solvent, and a lithium aluminum hydride solution is added under nitrogen protection and ice bath conditions. The mixture is stirred and filtered to obtain the lithium tri-sec-butylhydroborate solution .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium Tri-sec-butylborohydride primarily undergoes reduction reactions. It is known for its ability to reduce ketones, enones, and other carbonyl compounds with high stereoselectivity. The compound can also reduce conjugated double bonds and nitriles .

Common Reagents and Conditions

Common reagents used with lithium tri-sec-butylhydroborate include ketones, enones, and nitriles. The reactions are typically carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation and moisture interference. The reactions are often conducted at low temperatures to enhance selectivity and yield .

Major Products Formed

The major products formed from the reduction reactions of lithium tri-sec-butylhydroborate include alcohols, ketones, and alkanes. The compound is particularly effective in producing enantioselective alcohols from ketones and conjugated reductions of enones to form ketones or alcohols .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium triethylborohydride: Another reducing agent with similar properties but different steric and electronic effects.

Lithium triisobutylhydroborate: Similar in structure but with different alkyl groups, leading to variations in reactivity and selectivity

Uniqueness

Lithium Tri-sec-butylborohydride is unique due to its high regio- and stereoselectivity, making it particularly valuable for complex organic syntheses. Its ability to selectively reduce specific functional groups under mild conditions sets it apart from other reducing agents .

Propriétés

Numéro CAS |

38721-52-7 |

|---|---|

Formule moléculaire |

C12H28BLi |

Poids moléculaire |

190.1 g/mol |

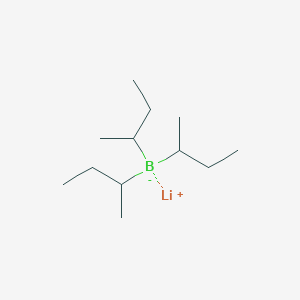

Nom IUPAC |

lithium;tris(2-methylpropyl)boranuide |

InChI |

InChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

Clé InChI |

YVCWICIWDWMHQO-UHFFFAOYSA-N |

SMILES |

[Li+].[B-](C(C)CC)(C(C)CC)C(C)CC |

SMILES canonique |

[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C |

Key on ui other cas no. |

38721-52-7 |

Pictogrammes |

Flammable; Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.